![molecular formula C12H17NO3 B14218377 N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide CAS No. 831171-99-4](/img/structure/B14218377.png)
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide is an organic compound with the molecular formula C12H17NO3. It belongs to the class of alkylglucosinolates and is characterized by the presence of a hydroxyphenyl group and a butanamide moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide typically involves the reaction of 4-hydroxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]propionamide
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]isobutyramide
Uniqueness
N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
831171-99-4 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H17NO3/c1-2-3-12(16)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,14-15H,2-3,8H2,1H3,(H,13,16)/t11-/m0/s1 |
InChI-Schlüssel |
SOXMXHQFLWKBEP-NSHDSACASA-N |
Isomerische SMILES |
CCCC(=O)NC[C@@H](C1=CC=C(C=C1)O)O |
Kanonische SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


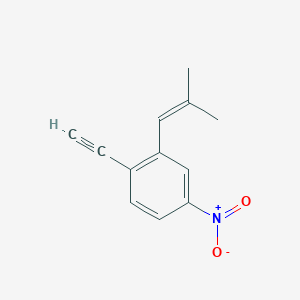
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
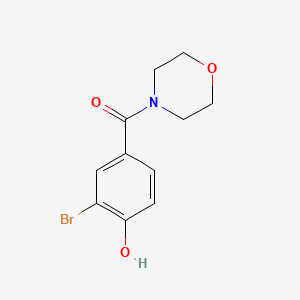
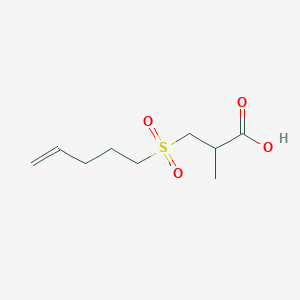
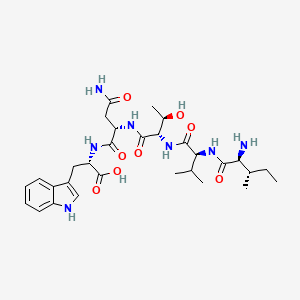
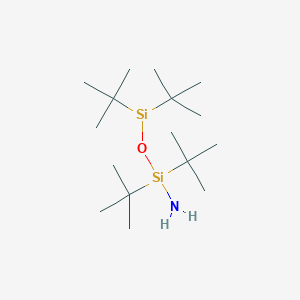
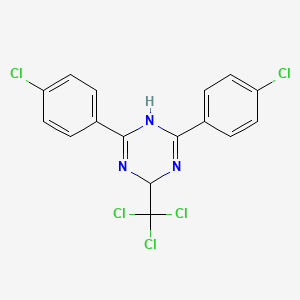
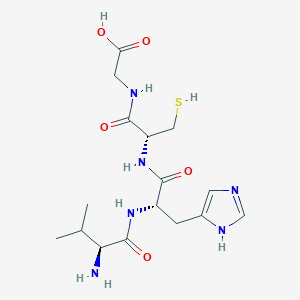
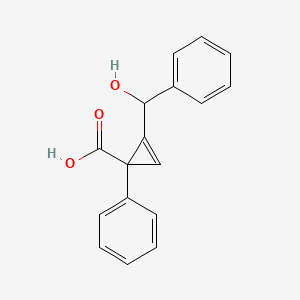
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
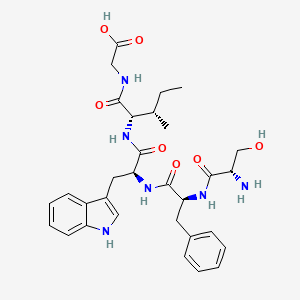
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
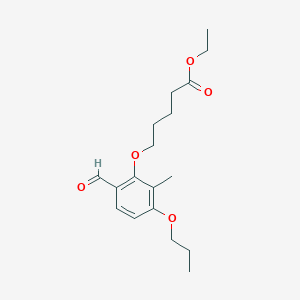
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
